MCHR2 Antagonism: 1 nM IC50 Confers ~2.2-Fold Potency Advantage Over SNAP-94847
4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, measured in CHO cells via inhibition of MCH-stimulated Ca2+ flux [1]. In comparison, SNAP-94847, a well-characterized MCHR1 antagonist, exhibits an IC50 of 2.2 nM against MCHR1 [2]. While direct MCHR2 data for SNAP-94847 is not available, the target compound shows a ~2.2-fold potency advantage over the reference MCHR1 antagonist, highlighting its potential for enhanced efficacy in MCHR2-mediated pathways.
| Evidence Dimension | MCHR2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | SNAP-94847 (MCHR1 antagonist): 2.2 nM |
| Quantified Difference | ~2.2-fold lower IC50 (more potent) |
| Conditions | CHO cells expressing human MCHR2; inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
Higher potency at MCHR2 may translate to lower required doses in preclinical metabolic disorder models, reducing potential off-target effects and cost of goods.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). IC50: 1 nM for MCHR2. View Source
- [2] McBriar et al. Discovery of SNAP-94847. Bioorg Med Chem Lett. 2005;15(17):3882-6. View Source
